

# A Technical Guide to the Thermodynamic Properties of (2,2-Difluorocyclopropyl)methanol

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## Compound of Interest

Compound Name: (2,2-Difluorocyclopropyl)methanol

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**Abstract:** (2,2-Difluorocyclopropyl)methanol is a key building block in medicinal chemistry, valued for the unique conformational constraints and electronic properties imparted by the difluorocyclopropyl group. Despite its utility, a comprehensive, publicly available dataset of its thermodynamic properties is currently lacking. This technical guide addresses this gap by summarizing the known physical characteristics of (2,2-Difluorocyclopropyl)methanol and presenting a detailed computational protocol for the high-accuracy determination of its core thermodynamic properties, including the standard enthalpy of formation, standard entropy, and heat capacity. This document is intended to serve as a practical guide for researchers seeking to model the behavior of this compound in chemical and biological systems.

## Introduction

The incorporation of fluorinated motifs into drug candidates is a widely utilized strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl group is of particular interest as it introduces a rigid, polar element into a molecule. (2,2-Difluorocyclopropyl)methanol serves as a primary synthetic intermediate for introducing this valuable moiety.

A thorough understanding of the thermodynamic properties of this building block is essential for predicting reaction equilibria, understanding its stability, and modeling its interactions in complex systems. Currently, there is a notable absence of experimentally determined thermodynamic data for (2,2-Difluorocyclopropyl)methanol in peer-reviewed literature. This

guide provides the known physical data and outlines a robust, high-accuracy computational workflow to derive the necessary thermodynamic parameters.

## Known Physical and Chemical Properties

While comprehensive thermodynamic data is scarce, basic physical and chemical properties have been reported, primarily by commercial suppliers and chemical databases. These properties are summarized in Table 1.

Table 1: Summary of Known Physical and Chemical Properties of **(2,2-Difluorocyclopropyl)methanol**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> F <sub>2</sub> O	[1][2]
Molecular Weight	108.09 g/mol	[1]
CAS Number	509072-57-5	[1][3]
Appearance	Clear, almost colorless liquid	[1]
Boiling Point	129 °C (at 760 mmHg)	[2][4]
Density	1.27 g/mL	[2][4]
pKa	15.10 ± 0.10 (Predicted)	[2][4]
InChIKey	XOLSMTBBIZDHSG-UHFFFAOYSA-N	[1]

## Proposed Computational Protocol for Thermodynamic Property Determination

To obtain reliable thermodynamic data, high-level ab initio calculations are necessary. Composite computational methods, such as the Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) theories, are designed to achieve high accuracy (often within 1 kcal/mol of experimental values) for thermochemical data.[5][6] The following protocol details the steps to compute the thermodynamic properties of **(2,2-Difluorocyclopropyl)methanol**.

### 3.1. Conformational Analysis

The presence of the hydroxymethyl group introduces rotational flexibility. It is critical to identify the lowest energy conformer, as it will dominate the thermodynamic properties at standard conditions.

- **Initial Conformational Search:** Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., molecular mechanics with the MMFF94 force field or semi-empirical PM7 method).
- **Geometry Optimization of Conformers:** Subject all unique low-energy conformers identified in the search to full geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(d) basis set.
- **Refined Energy Calculation:** For all optimized conformers, perform single-point energy calculations at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to determine the global minimum energy structure.

### 3.2. High-Accuracy Thermochemical Calculations

The global minimum energy conformer should be used for the high-accuracy composite method calculation. The Gaussian-4 (G4) theory provides an excellent balance of accuracy and computational cost for molecules of this size.<sup>[7][8]</sup>

The G4 protocol is a multi-step process:<sup>[5][7][9]</sup>

- **Geometry Optimization:** The equilibrium structure is optimized at the B3LYP/6-31G(2df,p) level of theory.
- **Vibrational Frequency Calculation:** Harmonic frequencies are calculated at the same B3LYP/6-31G(2df,p) level. These are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. A standard frequency scaling factor is applied to the ZPVE to account for anharmonicity.
- **High-Level Energy Calculations:** A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of electron correlation (including HF,

MP2, MP4, and CCSD(T) methods) to extrapolate to the complete basis set limit energy.[7]  
[9]

- Final Energy Calculation: The individual energy components are combined, and empirical higher-level corrections (HLC) are added to compensate for remaining basis set and correlation treatment deficiencies. The final output is the G4 total energy at 0 K.

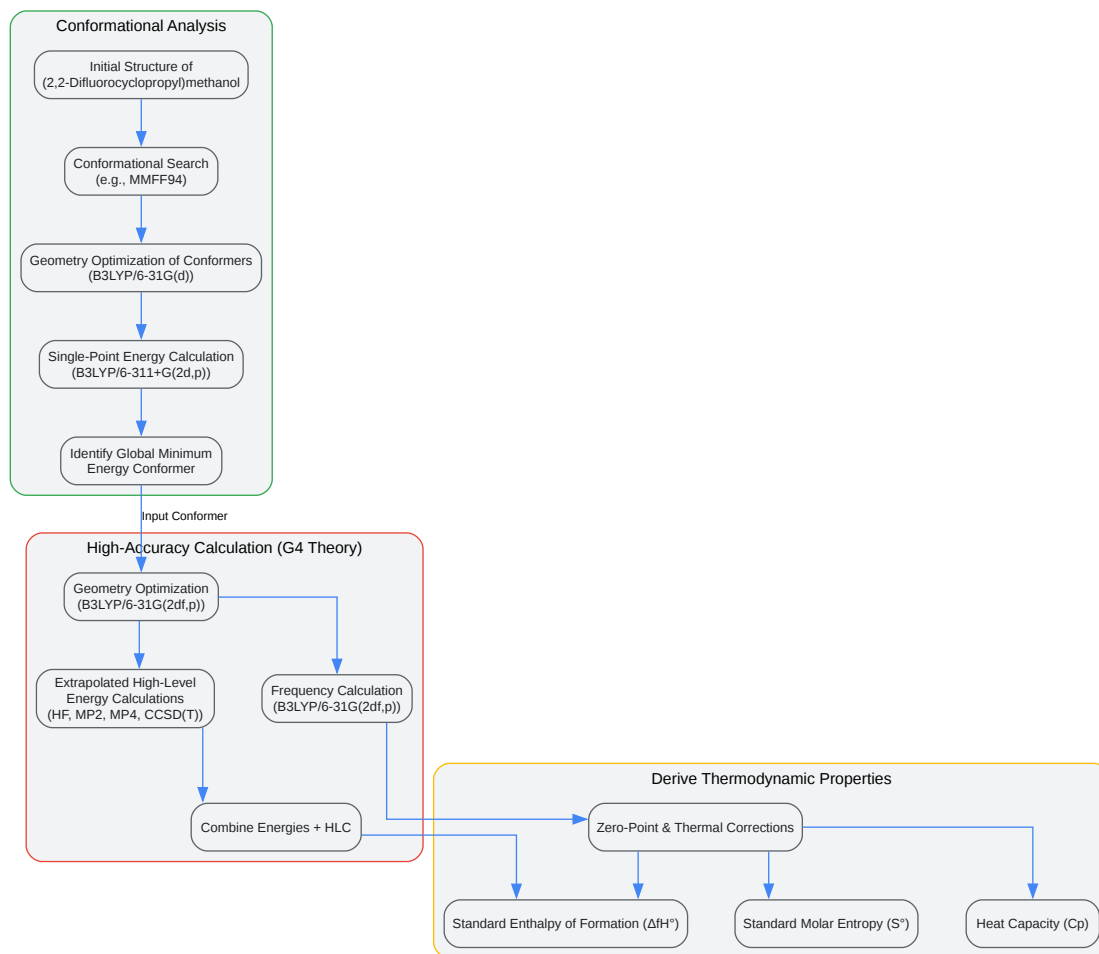
### 3.3. Derivation of Thermodynamic Properties

The output from the G4 calculation provides the electronic energy and the necessary thermal corrections from the frequency calculation to determine key thermodynamic state functions at a desired temperature (typically 298.15 K) and pressure (1 atm).[10]

- Standard Enthalpy of Formation ( $\Delta_f H^\circ$ ): This is calculated using the atomization method. The G4 energy of **(2,2-Difluorocyclopropyl)methanol** is combined with the calculated G4 energies of its constituent atoms (C, H, O, F) and the well-established experimental enthalpies of formation for those atoms in their standard gas-phase states.
- Standard Molar Entropy ( $S^\circ$ ): This is the sum of the translational, rotational, vibrational, and electronic entropies obtained from the statistical mechanics calculations within the frequency analysis.
- Heat Capacity ( $C_v$ ,  $C_p$ ): The constant volume ( $C_v$ ) and constant pressure ( $C_p$ ) heat capacities are also derived from the statistical mechanics analysis of the vibrational frequencies.

The logical workflow for this computational protocol is visualized in Figure 1.

Figure 1. Computational Workflow for Thermodynamic Properties



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Computational workflow for thermodynamic property determination.

## Computationally Derived Thermodynamic Data

Executing the protocol described in Section 3 would yield the quantitative data presented in Table 2. This data provides a foundational thermodynamic profile of the molecule.

Table 2: Proposed Set of Computationally Derived Thermodynamic Properties for **(2,2-Difluorocyclopropyl)methanol** at 298.15 K and 1 atm

Thermodynamic Property	Symbol	Predicted Value	Units
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{298}$	(Value to be determined)	kJ/mol
Standard Molar Entropy	$S^\circ_{298}$	(Value to be determined)	J/(mol·K)
Heat Capacity (constant pressure)	$C_p$	(Value to be determined)	J/(mol·K)
Zero-Point Vibrational Energy	ZPVE	(Value to be determined)	kJ/mol
Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ_{298}$	(Value to be determined)	kJ/mol

## Conclusion

This technical guide provides a summary of the known physical properties of **(2,2-Difluorocyclopropyl)methanol** and, more importantly, presents a clear and detailed computational protocol for determining its fundamental thermodynamic properties. By employing high-accuracy composite methods like G4 theory, researchers can obtain reliable data for the enthalpy of formation, entropy, and heat capacity. This information is invaluable for professionals in drug development and chemical synthesis, enabling more accurate modeling of reaction thermodynamics, molecular stability, and intermolecular interactions, thereby facilitating the rational design of novel chemical entities.

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